2-Nitrobenzoyl chloride

Description

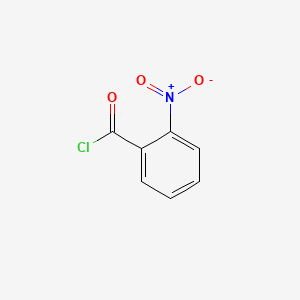

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWHTIHDQBHTHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025741 | |

| Record name | 2-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrobenzoyl chloride is a crystalline solid. It is shock sensitive. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

527 to 532 °F at 760 mmHg ; 306-309 °F at 18 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

610-14-0 | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86W2G0JA5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

77 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | O-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20761 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Synthesis of 2-Nitrobenzoyl Chloride from 2-Nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-nitrobenzoyl chloride from 2-nitrobenzoic acid, a crucial intermediate in the development of pharmaceuticals and other fine chemicals. The primary and most effective method for this conversion is the reaction of 2-nitrobenzoic acid with thionyl chloride (SOCl₂). This document provides a comprehensive overview of the experimental protocol, reaction mechanism, and key data points to ensure successful and reproducible synthesis.

Core Synthesis Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 146-148 | - | - |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | 1.638 |

| This compound | C₇H₄ClNO₃ | 185.56 | 17-20 | 148-149 (at 9 mmHg) | 1.404 (at 25°C) |

Table 2: Optimized Reaction Parameters (Adapted from a similar synthesis)

| Parameter | Value |

| Molar Ratio (2-Nitrobenzoic Acid : Thionyl Chloride) | 1 : 3.5 |

| Reaction Temperature | Reflux (Steam Bath) |

| Reaction Time | 3 hours |

| Expected Yield | 90-98% |

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of m-nitrobenzoyl chloride and is expected to yield high-purity this compound.[1]

Materials:

-

2-Nitrobenzoic acid

-

Thionyl chloride

-

A suitable solvent (optional, the reaction can be run neat)

-

Apparatus: Round-bottom flask, reflux condenser, heating mantle or steam bath, distillation apparatus, vacuum source.

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. To prevent the ingress of moisture, a calcium chloride drying tube should be fitted to the top of the condenser, leading to a gas-absorption trap for the acidic gases (HCl and SO₂) produced.

-

Charging the Flask: To the flask, add 2-nitrobenzoic acid and an excess of thionyl chloride. A molar ratio of approximately 1:3.5 (2-nitrobenzoic acid to thionyl chloride) is recommended.

-

Reaction: Heat the mixture to reflux using a steam bath or a heating mantle. Continue heating for 3 hours. During this time, the solid 2-nitrobenzoic acid will dissolve, and the evolution of hydrogen chloride and sulfur dioxide gas will be observed. The reaction is complete when the gas evolution ceases.

-

Work-up:

-

Removal of Excess Thionyl Chloride: After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride by distilling at atmospheric pressure.

-

Vacuum Distillation: The crude this compound remaining in the flask is then purified by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 148-149 °C at 9 mmHg).

-

-

Product Characterization: The purified this compound should be a clear, yellowish liquid that may solidify on cooling. The purity can be confirmed by standard analytical techniques such as NMR and IR spectroscopy.

Reaction Mechanism and Workflow

The synthesis of this compound from 2-nitrobenzoic acid proceeds through a nucleophilic acyl substitution reaction. The reaction mechanism and experimental workflow are illustrated below.

References

Physical and chemical properties of 2-Nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Nitrobenzoyl chloride (CAS 610-14-0). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Physical and Chemical Properties

This compound is an important intermediate in organic synthesis, frequently utilized in the preparation of various pharmaceuticals, dyes, and pesticides.[1] It appears as a colorless to light yellow oily liquid or a crystalline solid, depending on purity and temperature.[1][2][3] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the acyl chloride.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₃ | [1][2][4][5][6][7] |

| Molecular Weight | 185.56 g/mol | [2][4][5][7][8][9] |

| Melting Point | 17-20 °C (lit.) | [1][2][5][6][8][9][10] |

| Boiling Point | 290 °C at 760 mmHg170-172 °C148-149 °C at 9 mmHg (lit.) | [1][2][4][6][8][9][10][11] |

| Density | 1.453 g/cm³1.48 g/mL1.404 g/mL at 25 °C (lit.) | [1][2][6][8][9][10][12] |

| Refractive Index | n20/D 1.569 (lit.) | [2][6][8][9][10] |

| Flash Point | 129.2 °C113 °C (closed cup) | [1][5][8][9] |

| Solubility | Soluble in many organic solvents such as benzene, ether, and alcohol.[1] Insoluble in water and decomposes in water.[2][4][10] | [1][2][4][10] |

Reactivity and Stability

This compound is a reactive compound that requires careful handling.[3] It is sensitive to moisture and will hydrolyze to form 2-nitrobenzoic acid.[3] It is incompatible with bases (including amines), strong oxidizing agents, and alcohols.[2][4][10] The compound may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.[2][4][10] It is also shock sensitive.[2][4][10]

Synthesis of this compound

The most common laboratory preparation of this compound involves the reaction of 2-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[1][13] The use of thionyl chloride is a well-documented method where the mixture is typically heated under reflux.[13] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[13]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 610-14-0 [chemicalbook.com]

- 3. CAS 610-14-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:610-14-0 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 610-14-0 [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound 97 610-14-0 [sigmaaldrich.com]

- 9. 2-硝基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 610-14-0 [amp.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound [stenutz.eu]

- 13. This compound | 610-14-0 | Benchchem [benchchem.com]

A Technical Guide to the Reactivity of 2-Nitrobenzoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reaction between 2-nitrobenzoyl chloride and primary amines, a fundamental transformation in modern organic synthesis. The high reactivity of this compound, driven by the electronic properties of the nitro group, makes it a valuable reagent for creating amide bonds, which are crucial linkages in numerous pharmaceuticals and functional materials.

Core Reactivity and Mechanism

The reaction of this compound with a primary amine proceeds through a nucleophilic acyl substitution mechanism. This is a well-established two-step addition-elimination process.

Mechanism Overview:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the this compound. The strong electron-withdrawing nature of the ortho-nitro group significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack[1].

-

Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, leading to the elimination of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the primary amine or an added non-nucleophilic base (like triethylamine (B128534) or pyridine), to yield the final N-substituted 2-nitrobenzamide (B184338) and a hydrochloride salt byproduct[2].

Caption: Nucleophilic Acyl Substitution Mechanism.

Factors Influencing Reactivity

The success and rate of the acylation reaction are governed by several electronic and steric factors related to both the amine and the acyl chloride.

-

Electronic Effects:

-

Amine Nucleophilicity: The nucleophilicity of the primary amine is critical. Electron-donating groups (e.g., alkyl groups) on the amine increase the electron density on the nitrogen atom, making it a stronger nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity.

-

Acyl Chloride Electrophilicity: The electrophilicity of the carbonyl carbon in this compound is significantly enhanced by the strong electron-withdrawing effects (-I, -M) of the nitro group, making it highly reactive compared to unsubstituted benzoyl chloride[1].

-

-

Steric Hindrance:

-

Amine Structure: Sterically hindered primary amines (e.g., those with bulky alkyl groups near the amino group, like t-butylamine) will react more slowly than unhindered amines (e.g., methylamine) due to non-bonded steric repulsions that impede the approach to the carbonyl carbon.

-

Acyl Chloride Structure: The ortho position of the nitro group in this compound can also introduce some steric hindrance compared to its meta or para isomers, potentially slowing the reaction relative to 4-nitrobenzoyl chloride, though this effect is often outweighed by the powerful electronic activation.

-

Caption: Factors Influencing Acylation Reactivity.

Quantitative Data Summary

| Acyl Chloride | Primary Amine | Base (eq.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 3,5-Dinitrobenzoyl Chloride | n-Octylamine | Triethylamine (1.0) | DCM | 0 to RT | - | 43 | [3] |

| 3,5-Dinitrobenzoyl Chloride | n-Decylamine | Triethylamine (1.0) | DCM | 0 to RT | - | 41 | [3] |

| 3-Nitro-5-(trifluoromethyl)benzoyl Chloride | n-Octylamine | Triethylamine (1.0) | DCM | 0 to RT | - | 35 | [3] |

| Benzoyl Chloride | Aniline | Triethylamine (1.1) | DCM | RT | 1 h | >95 | [5] |

Note: DCM refers to Dichloromethane (B109758); RT refers to Room Temperature.

Detailed Experimental Protocol

The following is a generalized, representative protocol for the N-acylation of a primary amine with this compound.

Materials:

-

This compound (1.0 eq.)

-

Primary amine (1.1 - 1.5 eq.)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1 - 1.5 eq.)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice-water bath. To this stirred solution, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise via an addition funnel over 15-30 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir for 2-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (this compound) is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-substituted 2-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Caption: General Experimental Workflow for N-Acylation.

References

An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzoyl Chloride (CAS 610-14-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Nitrobenzoyl chloride (CAS 610-14-0). The information is presented to support research, development, and quality control activities involving this versatile chemical intermediate.

Core Chemical Properties

This compound is a reactive acyl chloride characterized by a nitro group at the ortho position of the benzene (B151609) ring.[1] This substitution pattern significantly influences its chemical reactivity. It typically appears as a clear, dark brown liquid or a low-melting crystalline solid.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₃ | [2][3] |

| Molecular Weight | 185.56 g/mol | [2][3] |

| Melting Point | 17-20 °C | [1][4][5] |

| Boiling Point | 148-149 °C at 9 mmHg | [1][4][5] |

| 290 °C at 760 mmHg (calculated) | [6] | |

| Density | 1.404 g/mL at 25 °C | [1][5] |

| Refractive Index (n²⁰/D) | 1.569 | [1][5] |

| Solubility | Insoluble in water (decomposes); Soluble in many organic solvents such as benzene, ether, and alcohol. | [1][2][6] |

| Appearance | Clear dark brown liquid or crystalline solid. | [1] |

Spectral Data

Spectroscopic analysis is essential for the identification and purity assessment of this compound. Key spectral data are summarized in Table 2.

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Spectra available for structural confirmation. | [2] |

| ¹³C NMR | Spectra available for structural confirmation. | [2] |

| Infrared (IR) Spectroscopy | Characteristic C=O stretch for the acyl chloride and NO₂ stretching frequencies. | [2][7] |

| Mass Spectrometry (GC-MS) | Provides molecular weight and fragmentation patterns for identification. | [2][7] |

Experimental Protocols

Detailed experimental procedures are critical for the accurate determination of chemical properties and for the synthesis and purification of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2-nitrobenzoic acid with thionyl chloride.[6][8]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 2-nitrobenzoic acid.

-

Slowly add an excess of thionyl chloride to the flask. The reaction is typically carried out without a solvent or in an inert solvent like toluene.[8]

-

The mixture is heated to reflux and maintained at this temperature for several hours to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.[8]

Purification by Recrystallization

For obtaining a high-purity solid, recrystallization can be employed, particularly if the product solidifies upon cooling.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A non-polar solvent like hexane (B92381) or a mixture of solvents may be effective.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Determination of Physical Properties

Melting Point:

The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of the purified solid is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

Boiling Point:

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure to prevent decomposition. A vacuum distillation apparatus is used, and the temperature at which the liquid boils at a specific pressure is recorded.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the molecular structure.[7]

Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of the liquid sample can be placed between two salt plates (NaCl or KBr), or for a solid, an ATR-FTIR spectrometer can be used by placing the sample directly on the crystal.

-

Analysis: The IR spectrum is recorded, and the characteristic absorption bands for the carbonyl group of the acyl chloride and the nitro group are identified.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Analysis: The sample is injected into the GC-MS system. The gas chromatogram provides information on the purity of the sample, and the mass spectrum of the eluting peak confirms the molecular weight and provides a fragmentation pattern characteristic of this compound.[7]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Key Chemical Reactions

This compound is a reactive acylating agent. The following diagram illustrates its principal reactions.

Caption: Key reactions of this compound.

References

- 1. This compound | 610-14-0 [chemicalbook.com]

- 2. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 610-14-0 [m.chemicalbook.com]

- 5. This compound 97 610-14-0 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 610-14-0 | Benchchem [benchchem.com]

The Enhanced Electrophilicity of 2-Nitrobenzoyl Chloride: A Technical Guide for Chemical Researchers

For Immediate Release

Shanghai, China – December 22, 2025 – In the landscape of organic synthesis, the strategic manipulation of electronic effects within a molecule is paramount to achieving desired reactivity. This technical guide delves into the heightened electrophilicity of 2-nitrobenzoyl chloride, a key building block for pharmaceutical and fine chemical synthesis. The presence of the ortho-nitro group profoundly influences the reactivity of the acyl chloride moiety, a phenomenon this paper will explore through quantitative data, detailed experimental protocols, and theoretical explanations.

The Inductive and Resonance Effects of the Nitro Group

The exceptional reactivity of this compound in nucleophilic acyl substitution reactions is primarily attributed to the strong electron-withdrawing nature of the nitro (-NO₂) group.[1] This influence is exerted through a combination of two fundamental electronic effects:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) ring through the sigma (σ) bonds. This electron withdrawal is transmitted to the carbonyl carbon of the benzoyl chloride, increasing its partial positive charge (δ+) and, consequently, its electrophilicity.

-

Resonance Effect (-M): The nitro group can also withdraw electron density from the aromatic ring via resonance (mesomeric effect). The lone pairs on the oxygen atoms can participate in delocalization with the π-system of the benzene ring, further polarizing the molecule and enhancing the electrophilicity of the carbonyl carbon.

These combined effects make the carbonyl carbon of this compound a significantly more potent electrophilic center compared to unsubstituted benzoyl chloride, leading to faster reaction rates with nucleophiles.

Quantitative Analysis of Electrophilicity: Kinetic Data

The enhanced electrophilicity of this compound can be quantitatively assessed by comparing its reaction rates with those of other substituted benzoyl chlorides. Solvolysis reactions, where the solvent acts as the nucleophile, provide a convenient method for such comparisons.

| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate vs. p-nitrobenzoyl chloride |

| This compound | 100% Ethanol (B145695) | 25.0 | 1.35 x 10⁻⁵ | 0.10 |

| p-Nitrobenzoyl chloride | 100% Ethanol | 25.0 | 1.35 x 10⁻⁴ | 1.00 |

| This compound | 90% Ethanol | 25.0 | 1.14 x 10⁻⁴ | 0.11 |

| p-Nitrobenzoyl chloride | 90% Ethanol | 25.0 | 1.01 x 10⁻³ | 1.00 |

| This compound | 80% Ethanol | 25.0 | 3.55 x 10⁻⁴ | 0.12 |

| p-Nitrobenzoyl chloride | 80% Ethanol | 25.0 | 2.95 x 10⁻³ | 1.00 |

| This compound | 70% TFE | 25.0 | 2.40 x 10⁻³ | 14.12 |

| p-Nitrobenzoyl chloride | 70% TFE | 25.0 | 1.70 x 10⁻⁴ | 1.00 |

Data sourced from a kinetic study on the solvolysis of o-nitrobenzoyl chloride.

Interestingly, in aqueous ethanol solutions, this compound reacts about ten times slower than its para-isomer, p-nitrobenzoyl chloride. This is attributed to the steric hindrance of the ortho-nitro group, which impedes the approach of the nucleophile to the carbonyl carbon. However, in highly ionizing and less nucleophilic solvents like 70% trifluoroethanol (TFE), the reactivity of this compound is significantly higher than that of the para-isomer.

Theoretical Framework: Computational Insights

Such calculations would be expected to reveal:

-

Increased Positive Partial Charge: A higher calculated positive atomic charge on the carbonyl carbon of this compound compared to benzoyl chloride, directly indicating a more electrophilic center.

-

Lower LUMO Energy: A lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) for this compound. A lower LUMO energy signifies a greater willingness of the molecule to accept electrons from a nucleophile, thus correlating with higher reactivity in nucleophilic attack.

The electron-withdrawing nitro group effectively lowers the energy of the LUMO, which is predominantly localized on the carbonyl group, making it more accessible for interaction with the Highest Occupied Molecular Orbital (HOMO) of a nucleophile.

Experimental Protocols

The high electrophilicity of this compound makes it a valuable reagent for various acylation reactions. Below are detailed protocols for two common applications.

Amide Synthesis: Preparation of N-benzyl-2-nitrobenzamide

This protocol outlines the synthesis of an amide via the reaction of this compound with a primary amine, benzylamine (B48309).

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane.

-

Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude N-benzyl-2-nitrobenzamide can be further purified by recrystallization or column chromatography.

Friedel-Crafts Acylation of Benzene

This protocol describes the synthesis of 2-nitrobenzophenone through the Friedel-Crafts acylation of benzene.[2]

Materials:

-

This compound

-

Anhydrous benzene (use with extreme caution due to toxicity)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents).

-

Carefully add anhydrous benzene to the flask.

-

Cool the mixture in an ice bath.

-

Slowly and carefully add this compound (1.0 equivalent) to the stirred mixture. Hydrogen chloride gas will be evolved.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture under reflux for approximately 30 minutes.

-

Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude 2-nitrobenzophenone can be purified by distillation under reduced pressure or by recrystallization.

Visualizing the Core Concepts

Logical Relationship of Electrophilicity Enhancement

Caption: Electronic effects of the ortho-nitro group leading to enhanced electrophilicity.

Experimental Workflow: Amide Synthesis

Caption: A typical experimental workflow for the synthesis of an amide.

Conclusion

The ortho-nitro group in this compound serves as a powerful activating group, significantly enhancing the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects. While steric hindrance can play a role in modulating its reactivity, particularly with bulky nucleophiles or in certain solvent systems, the electronic activation remains the dominant factor. This heightened reactivity makes this compound an indispensable reagent for the efficient synthesis of a wide array of amides, esters, and ketones, which are crucial intermediates in the development of pharmaceuticals and other high-value chemical products. A thorough understanding of its electronic properties and reactivity patterns is essential for its effective utilization in modern organic synthesis.

References

An In-depth Technical Guide to the Solubility of 2-Nitrobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitrobenzoyl chloride in various organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing qualitative solubility information, a detailed experimental protocol for quantitative determination, and a comparative quantitative analysis of a related, more stable compound.

Introduction to this compound and its Solubility

This compound (C₇H₄ClNO₃) is a reactive organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides. Its reactivity, primarily attributed to the acyl chloride functional group, is heightened by the electron-withdrawing nature of the nitro group. This reactivity profile significantly influences its solubility and stability in different solvent systems. Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.

Acyl chlorides, in general, are susceptible to solvolysis by nucleophilic solvents. Therefore, solubility is often considered in aprotic, non-nucleophilic organic solvents. Protic solvents like alcohols will react with this compound, leading to the formation of esters, and are thus considered reactive solvents rather than inert media for solubility determination. Similarly, it is insoluble in water and decomposes upon contact[1].

Solubility Data

Quantitative solubility data for this compound is scarce in publicly available literature, likely due to its reactivity. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description | Reference |

| Aromatic Hydrocarbons | Benzene | Soluble | [2] |

| Ethers | Diethyl ether | Soluble | [2] |

| Alcohols (Reactive) | Ethanol, Methanol | Soluble (Reacts) | [2] |

| Water | - | Insoluble (Decomposes) | [1] |

Note: While soluble in alcohols, this compound will react to form the corresponding ester. This is a chemical transformation, not a simple dissolution.

For illustrative purposes, the following table provides quantitative solubility data for Benzyl Chloride, a related but less reactive organochlorine compound. This data can offer a general, albeit imperfect, indication of the behavior of similar structures in organic solvents.

Table 2: Quantitative Solubility of Benzyl Chloride (for comparative purposes)

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | 0.49 | [3] |

| Chloroform | Ambient | Freely Soluble | [3] |

| Acetone | Ambient | Freely Soluble | [3] |

| Diethyl Ether | Ambient | Freely Soluble | [3] |

| Ethanol | Ambient | Freely Soluble | [3] |

Disclaimer: The reactivity of this compound is significantly different from that of Benzyl Chloride. The nitro group and the benzoyl chloride moiety make the former more reactive and influence its interaction with solvents. This data is for comparative context only.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a non-reactive organic solvent (e.g., Toluene, Hexane, Dichloromethane). This method is adapted from general procedures for determining the solubility of organic compounds[4][5][6].

3.1. Objective: To quantitatively determine the solubility of this compound in a selected dry, aprotic organic solvent at a specific temperature.

3.2. Materials:

-

This compound (high purity)

-

Selected anhydrous organic solvent (e.g., Toluene)

-

Anhydrous sodium sulfate

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed evaporation dishes

-

Drying oven or vacuum oven

-

Desiccator

3.3. Procedure:

-

Solvent Preparation: Ensure the selected solvent is anhydrous by passing it through a column of activated alumina (B75360) or by drying over a suitable drying agent (e.g., anhydrous sodium sulfate) followed by distillation.

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. b. Pipette a known volume (e.g., 10.0 mL) of the anhydrous solvent into each vial. c. Securely cap the vials. d. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). e. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.

-

Sample Collection and Filtration: a. After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume (e.g., 5.0 mL) of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization. c. Immediately filter the collected supernatant through a 0.2 µm PTFE syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

Gravimetric Analysis: a. Record the exact weight of the evaporation dish containing the filtrate. b. Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50°C). c. Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. d. Weigh the evaporation dish containing the dried solute. e. Repeat the drying and weighing cycles until a constant weight is achieved.

-

Calculations: a. Mass of solute (m_solute): (Weight of dish + solute) - (Weight of empty dish) b. Volume of solvent (V_solvent): The volume of the aliquot taken (e.g., 5.0 mL) c. Solubility (S): S (g/L) = (m_solute / V_solvent) * 1000

3.4. Safety Precautions:

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ensure all glassware is dry to prevent hydrolysis of the acyl chloride.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Nitrobenzoyl Chloride: Properties, Synthesis, and Application in Amine Derivatization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitrobenzoyl chloride, a key reagent in organic synthesis and analytical chemistry. It details the compound's structural and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its application in the derivatization of amines for enhanced detection in high-performance liquid chromatography (HPLC).

Core Properties of this compound

This compound is an organic compound characterized by a benzene (B151609) ring substituted with a benzoyl chloride group and a nitro group at the ortho position. Its chemical structure and key properties are summarized below.

Structural Formula:

The structure of this compound is as follows:

Image Source: Wikimedia Commons

| Parameter | Value |

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.56 g/mol [1] |

| CAS Number | 610-14-0 |

| Appearance | Crystalline solid |

| Melting Point | 17-20 °C |

| Boiling Point | 148-149 °C at 9 mmHg |

| Density | 1.404 g/mL at 25 °C |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized from 2-nitrobenzoic acid through a reaction with thionyl chloride. This method is efficient and yields the desired acid chloride with byproducts that are easily removed.

Reaction:

2-Nitrobenzoic acid + Thionyl chloride → this compound + Sulfur dioxide + Hydrochloric acid

Materials:

-

2-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a gas absorption trap (e.g., containing a sodium hydroxide (B78521) solution) to neutralize the HCl and SO₂ gases produced during the reaction.

-

Reagent Addition: To the flask, add 2-nitrobenzoic acid (e.g., 0.1 mol). Add anhydrous toluene (e.g., 100 mL) to dissolve the acid.

-

Catalyst and Reagent: Add a catalytic amount of pyridine (e.g., 0.002 mol). Slowly add thionyl chloride (e.g., 0.12 mol) to the stirred solution at room temperature. The addition should be done carefully as the reaction can be exothermic.

-

Reaction: Heat the mixture to reflux (approximately 90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride and toluene can be removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation.

Derivatization of Amines for HPLC Analysis

This compound can be used as a derivatizing agent to enhance the detection of primary and secondary amines in HPLC, particularly with UV detectors. The nitro group acts as a chromophore, increasing the molar absorptivity of the analyte derivatives.

Materials:

-

Amine-containing sample

-

This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)

-

Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 9)

-

Quenching solution (e.g., 2 M HCl)

-

HPLC-grade water and acetonitrile

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

HPLC vials

Procedure:

-

Sample Preparation: Prepare a standard or sample solution of the amine in a suitable solvent.

-

Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the amine solution with 200 µL of 0.1 M sodium bicarbonate buffer. Vortex for 10 seconds.

-

Reagent Addition: Add 100 µL of the this compound solution to the mixture.

-

Reaction: Immediately vortex the mixture for 1 minute. Allow the reaction to proceed at room temperature for 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 2 M HCl. This will neutralize the excess base and quench the unreacted this compound.

-

Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the filtered solution into the HPLC system for analysis.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and derivatization procedures.

References

Spectroscopic Profile of 2-Nitrobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Nitrobenzoyl chloride (CAS No. 610-14-0), a key intermediate in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available quantitative NMR and IR spectroscopic data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.20 - 7.80 | Multiplet | - | Aromatic Protons (4H) |

Note: Specific assignments for the aromatic protons can be complex due to the electron-withdrawing effects of the nitro and benzoyl chloride groups, leading to overlapping signals in the downfield region.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | Carbonyl Carbon (C=O) |

| 148.0 | C-NO₂ |

| 135.0 | Aromatic CH |

| 132.5 | Aromatic CH |

| 130.0 | Aromatic C-COCl |

| 128.0 | Aromatic CH |

| 124.0 | Aromatic CH |

Note: The assignments are based on typical chemical shifts for substituted benzene (B151609) rings and are subject to solvent and concentration effects.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl and nitro functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1780 | Strong | C=O Stretch (Acid Chloride) |

| ~1600, ~1480 | Medium | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~860 | Strong | C-N Stretch |

| ~750 | Strong | C-Cl Stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound. These protocols are based on standard laboratory procedures for the analysis of reactive acyl chlorides.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and transferred to a clean, dry NMR tube.

-

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). It is crucial to use a dry solvent due to the reactivity of the acyl chloride with water.

-

The tube is capped and gently agitated to ensure complete dissolution of the sample.

-

-

Data Acquisition:

-

The NMR spectrometer (e.g., a 400 MHz instrument) is tuned and shimmed to the sample.

-

For ¹H NMR, a standard single-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon environment.

-

Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized to ensure a good signal-to-noise ratio.

-

-

Data Processing:

-

The resulting Free Induction Decay (FID) is Fourier transformed.

-

The spectra are phased and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of liquid this compound is placed directly onto the ATR crystal.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

-

Data Acquisition:

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

-

-

Data Processing:

-

The spectrum is displayed in terms of transmittance or absorbance.

-

Peak positions and intensities are identified and tabulated.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Thermal Stability and Decomposition of 2-Nitrobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzoyl chloride (C₇H₄ClNO₃) is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. However, its chemical structure, containing both a nitro group and an acyl chloride, inherently confers a degree of thermal instability. Understanding the thermal behavior and decomposition pathways of this compound is critical for ensuring safe handling, process optimization, and risk mitigation during its use and storage. This technical guide provides a comprehensive overview of the thermal stability of this compound, including quantitative decomposition data, detailed experimental methodologies, and a proposed decomposition pathway. The information presented is intended to support researchers and professionals in the safe and effective application of this important chemical intermediate.

Introduction

This compound is a crystalline solid that is recognized for its reactivity and potential thermal hazards.[1] It is classified as a corrosive and water-reactive substance.[1] Incidents involving the violent decomposition and explosion of ortho-nitrated acyl chlorides during distillation have been reported, underscoring the critical need for a thorough understanding of their thermal properties.[2][3] The decomposition of this compound is a highly exothermic process that can lead to runaway reactions if not properly controlled. This guide synthesizes available data to provide a clear understanding of the factors influencing its stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₃ | [4] |

| Molecular Weight | 185.56 g/mol | [5] |

| Appearance | Colorless to light yellow oily liquid or crystalline solid | [1][4] |

| Melting Point | 17-20 °C | [5] |

| Boiling Point | 148-149 °C at 9 mmHg | [5] |

| Density | 1.404 g/mL at 25 °C | [5] |

| Flash Point | 113 °C (closed cup) | [5] |

| Solubility | Soluble in many organic solvents (e.g., benzene, ether, alcohol); decomposes in water. | [1][4] |

Thermal Decomposition Data

The thermal decomposition of this compound is notably complex and highly dependent on the experimental conditions, particularly the heating rate and the decomposition temperature. Research by Lever and Papadaki (2004) has been pivotal in quantifying this behavior.[2][3][6]

Influence of Temperature and Heating Rate on Heat of Decomposition

Calorimetric studies have demonstrated a significant variation in the heat of decomposition (ΔHd) with changes in both the isothermal decomposition temperature and the rate of heating. The key findings from the abstract of the study by Lever and Papadaki are summarized in Table 2.[6]

Table 2: Condition-Dependent Heat of Decomposition of this compound

| Parameter | Condition | Heat of Decomposition (ΔHd) (kJ/mol) | Reference |

| Decomposition Temperature | 150 °C | -215 | [6] |

| 162 °C | -90 | [6] | |

| Heating Rate | 2.0 °C/min | -90 | [6] |

| 7.5 °C/min | -215 | [6] |

These results indicate that a lower decomposition temperature and a higher heating rate lead to a more energetic decomposition. This behavior suggests the presence of competing reaction pathways, with the dominant pathway shifting with varying thermal conditions.

Experimental Protocols

The following sections outline generalized experimental protocols for the thermal analysis of reactive chemicals like this compound, based on standard methodologies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into a high-pressure stainless steel crucible. The use of a sealed, high-pressure crucible is crucial to contain any evolved gases and prevent evaporation.

-

Instrument Setup:

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Reference: An empty, sealed high-pressure crucible.

-

Purge Gas: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

-

Thermal Program:

-

Initial Temperature: Ambient temperature (e.g., 25 °C).

-

Heating Rate: A controlled linear heating rate (e.g., 5, 10, 15, and 20 °C/min) is applied to investigate the effect of heating rate on the decomposition profile.

-

Final Temperature: A temperature sufficiently high to ensure complete decomposition (e.g., 350 °C), while remaining within the safe operating limits of the instrument.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The onset temperature of the exothermic decomposition, the peak temperature, and the integrated area of the exotherm (to calculate the enthalpy of decomposition) are determined from the resulting DSC curve.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss begins and to quantify the mass loss during decomposition.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Purge Gas: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Initial Temperature: Ambient temperature (e.g., 25 °C).

-

Heating Rate: A controlled linear heating rate (e.g., 10 °C/min).

-

Final Temperature: A temperature at which no further mass loss is observed (e.g., 600 °C).

-

-

Data Analysis: The sample mass is recorded as a function of temperature. The onset temperature of mass loss and the percentage of mass loss at different stages are determined from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

Methodology:

-

Decomposition Setup: A sample of this compound is heated in a controlled pyrolysis unit connected to the inlet of a gas chromatograph. The pyrolysis temperature is set to a point within the decomposition range identified by DSC and TGA.

-

GC Separation: The volatile decomposition products are separated on a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ensure the elution of all components.

-

MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

-

Data Analysis: The obtained mass spectra are compared with spectral libraries (e.g., NIST) to identify the decomposition products.

Decomposition Pathway

Caption: Proposed initial steps in the thermal decomposition of this compound.

The initial homolytic cleavage of the C-NO₂ bond results in the formation of a 2-chlorocarbonylphenyl radical and a nitrogen dioxide radical. The highly reactive 2-chlorocarbonylphenyl radical can then undergo decarbonylation to yield a 2-chlorophenyl radical and carbon monoxide. These radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction, recombination, and polymerization, leading to the formation of a complex mixture of products, including hydrogen chloride, phosgene, and char. The nitrogen dioxide radical can also participate in further oxidative reactions.

Experimental Workflow and Logical Relationships

The logical workflow for assessing the thermal stability of a reactive compound like this compound involves a series of interconnected experimental and analytical steps.

Caption: Workflow for the thermal hazard assessment of this compound.

Safety and Handling Recommendations

Given its thermal sensitivity and reactive nature, strict safety protocols must be followed when handling this compound, especially at elevated temperatures.

-

Handling: Always handle this compound in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, and alcohols.[1] Keep containers tightly sealed to prevent exposure to moisture, which can cause decomposition.[7]

-

Heating: When heating this compound, always use a controlled heating source such as an oil bath or a heating mantle with a temperature controller. Avoid direct heating with a flame.[9] Distillation should be performed with extreme caution, under reduced pressure, and behind a blast shield, as violent decompositions have been reported.[2][3]

-

Spills: In case of a spill, evacuate the area and remove all ignition sources.[8] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] Do not use combustible materials for absorption.

Conclusion

The thermal stability of this compound is a complex issue that is highly dependent on the specific conditions of its handling and processing. The available data clearly indicate that both temperature and heating rate significantly influence the energetics of its decomposition, a critical consideration for process safety and hazard analysis. While a detailed decomposition mechanism remains to be fully elucidated, the proposed pathway involving initial C-NO₂ bond cleavage provides a reasonable framework for understanding its degradation. Adherence to strict safety protocols is paramount when working with this energetic and reactive intermediate. Further research, particularly to obtain the full experimental details from key studies and to perform detailed mechanistic investigations, would be beneficial for a more complete understanding of this important chemical.

References

- 1. This compound | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chembk.com [chembk.com]

- 5. This compound 97 610-14-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Key Reactions of Acyl Chlorides in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in a vast array of organic transformations. Their enhanced electrophilicity at the carbonyl carbon, owing to the inductive effect of the chlorine atom, makes them prime substrates for nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of the core reactions of acyl chlorides, complete with quantitative data, detailed experimental protocols, and a visual representation of their synthetic utility.

Nucleophilic Acyl Substitution: The Cornerstone of Acyl Chloride Reactivity

The most fundamental reaction of acyl chlorides is nucleophilic acyl substitution. This two-step addition-elimination mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by the expulsion of the chloride leaving group.

Hydrolysis: Formation of Carboxylic Acids

Acyl chlorides react vigorously with water to form carboxylic acids.[1][2][3] This reaction is often rapid and exothermic. While typically not a desired synthetic transformation, it underscores the high reactivity of acyl chlorides and the need for anhydrous reaction conditions when other nucleophiles are employed.

Quantitative Data: Hydrolysis of Benzoyl Chloride

| Solvent System | Temperature (°C) | Rate Constant (min⁻¹) | Reference |

| 95% Ethanol | 25 | 0.0852 | [1] |

| Acetone (B3395972) (6.22% H₂O) | 25 | 0.0042 | [1] |

Experimental Protocol: Hydrolysis of Benzoyl Chloride

-

Materials: Benzoyl chloride, acetone, water, titration equipment.

-

Procedure: A solution of benzoyl chloride in acetone is prepared. A known volume of water is added, and the reaction progress is monitored by titrating the liberated hydrochloric acid with a standardized solution of sodium hydroxide (B78521) at regular intervals. The rate constant can be determined from the titration data.[1]

Alcoholysis: Synthesis of Esters

The reaction of acyl chlorides with alcohols, known as alcoholysis, is a highly efficient method for the synthesis of esters. The reaction is typically fast and can be carried out under mild conditions.

Quantitative Data: Un-catalyzed Esterification of Alcohols with Acetyl Chloride

| Alcohol | Product | Reaction Time (h) | Yield (%) |

| Benzyl (B1604629) alcohol | Benzyl acetate | 1 | 98 |

| n-Heptanol | n-Heptyl acetate | 1 | 95 |

| n-Octanol | n-Octyl acetate | 1 | 96 |

| n-Decanol | n-Decyl acetate | 1 | 94 |

| 1,4-Butanediol | 1,4-Butanediyl diacetate | 1.5 | 92 |

| 1,6-Hexanediol | 1,6-Hexanediyl diacetate | 1.5 | 93 |

Experimental Protocol: Synthesis of Benzyl Acetate

-

Materials: Benzyl alcohol (10 mmol), acetyl chloride (20 mmol), two-neck round-bottom flask, magnetic stir bar.

-

Procedure: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, place benzyl alcohol. Slowly add acetyl chloride to the alcohol through the side neck of the flask. The reaction mixture is stirred continuously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product is collected by simple distillation.

Aminolysis: Synthesis of Amides

Acyl chlorides react readily with ammonia, primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively. The reaction is generally rapid and high-yielding. Often, a base such as pyridine (B92270) or a tertiary amine is added to neutralize the hydrogen chloride byproduct. The Schotten-Baumann reaction condition, which employs an aqueous base, is also a widely used method for this transformation.[4][5][6][7][8]

Quantitative Data: Synthesis of N-Aryl Amides

| Amine | Acyl Chloride | Base | Solvent | Yield (%) | Reference |

| Aniline | Benzoyl Chloride | 10% aq. NaOH | Dichloromethane (B109758)/Water | High | [4][6] |

| Benzylamine (B48309) | Acetyl Chloride | aq. NaOH | Dichloromethane/Water | Not specified | [7] |

| 4-Aminobenzoyl chloride HCl | Aniline | 10% aq. NaOH | Dichloromethane/Water | High | [5] |

Experimental Protocol: Schotten-Baumann Synthesis of N-Benzoyl-benzylamine

-

Materials: Benzylamine, benzoyl chloride, 10% aqueous sodium hydroxide solution, dichloromethane.

-

Procedure: In a flask, dissolve benzylamine in dichloromethane. Add a 10% aqueous solution of sodium hydroxide. To this biphasic mixture, add benzoyl chloride dropwise with vigorous stirring while maintaining the temperature between 0 and 5 °C. After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours. The organic layer is then separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[5]

Reduction Reactions

Acyl chlorides can be selectively reduced to either primary alcohols or aldehydes depending on the reducing agent employed.

Reduction to Primary Alcohols

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce acyl chlorides to primary alcohols.[9][10][11][12] The reaction proceeds through an aldehyde intermediate which is further reduced in situ.

Experimental Protocol: Reduction of an Aliphatic Acyl Chloride to a Primary Alcohol

-

Materials: Aliphatic acyl chloride, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), dilute sulfuric acid.

-

Procedure: A solution of the acyl chloride in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent, under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath. The reaction is exothermic. After the addition is complete, the mixture is stirred for a period at room temperature to ensure complete reduction. The reaction is then carefully quenched by the slow, dropwise addition of water, followed by a dilute sulfuric acid workup to neutralize the mixture and dissolve the aluminum salts. The organic layer is separated, dried, and the solvent is evaporated to yield the primary alcohol.

Reduction to Aldehydes